1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structure and potential biological activities. This compound features a dichlorobenzyl moiety attached to a dihydropyridine framework, which is further modified with a carbohydrazide functional group. Its chemical identity can be denoted by the following identifiers: CAS Number: 338755-44-5, Molecular Formula: C₁₈H₂₀Cl₂N₄O₂, and Molecular Weight: 395.29 g/mol .
This compound falls under the classification of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. It is synthesized from readily available precursors through various organic reactions, making it accessible for research purposes.
The synthesis of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves several key steps:
The molecular structure of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can be represented as follows:
The compound exhibits significant structural complexity which contributes to its potential reactivity and biological activity .
1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets within biological systems:
This dual functionality enhances its utility in biochemical research.
The physical properties of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide include:
Chemically, it exhibits stability under standard laboratory conditions but may react under specific oxidative or reductive environments .
This compound has potential applications in various fields of scientific research:
The compound belongs to a structurally diverse family characterized by a pyridine core functionalized at C3 with a carbohydrazide group and at N1 with various benzyl derivatives. Its molecular architecture comprises three distinct domains:
Table 1: Structural Characteristics of Key Pyridinecarbohydrazide Derivatives
Compound Name | N1-Substituent | C3-Functionalization | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide | 3,4-Dichlorobenzyl | Carbohydrazide | C₁₃H₁₀Cl₂N₃O₂ | 298.12 (calculated) |
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | 2,4-Dichlorobenzyl | Carboxylic acid | C₁₃H₉Cl₂NO₃ | 298.12 |
5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile | H (unsubstituted) | Carbonitrile | C₈H₇ClN₂O | 182.61 |
Comparative analysis reveals that substitution patterns critically influence molecular properties. The 1-(3,4-dichlorobenzyl) analogue exhibits greater rotational freedom compared to ortho-substituted counterparts like the 2,4-dichlorobenzyl isomer, potentially enhancing conformational adaptability during target binding [5] [9]. The carbohydrazide functionalization further differentiates it from ester or carboxylic acid derivatives by introducing additional hydrogen bonding vectors and chemical reactivity toward aldehydes/ketones [4]. Computational modeling indicates the dihedral angle between the pyridinone and dichlorophenyl rings ranges between 65–85°, optimizing intramolecular steric minimization while preserving electronic conjugation [6].
The compound's pharmacophore integrates three complementary elements that synergistically enable target selectivity:
Table 2: Key Pharmacophoric Elements and Their Functional Roles
Pharmacophore Unit | Bonding Capability | Target Interaction Potential | Spatial Orientation |
---|---|---|---|
3,4-Dichlorobenzyl ring | Halogen bonding (σ-hole), π-π stacking | Hydrophobic pockets, halogen-binding domains | Rotatable bond (N1–CH₂) ≈ 110° |
Pyridinone carbonyl (C2=O) | Strong H-bond acceptor | Amide backbones, serine OH, structural H₂O | Coplanar with ring |
Hydrazide –CONHNH₂ | Dual H-bond donor, nucleophile | Catalytic carboxylates, carbonyl groups | Flexible torsion (C3–C=O) ≈ 30° |
Molecular electrostatic potential mapping reveals an asymmetric charge distribution: the pyridinone ring exhibits moderate electronegativity (≈ –40 kcal/mol), contrasting sharply with the electropositive dichlorobenzyl region (≈ +35 kcal/mol). This polarization facilitates dipole-driven orientation within enzyme active sites, particularly those with polarized substrate channels [3] [9]. Notably, the 3,4-dichloro substitution creates a distinctive steric and electronic profile compared to mono-chloro or 2,4-dichloro isomers, potentially enabling selectivity for parasitic targets over human enzymes [3] [5].
Current research on this compound primarily emerges from early-stage investigations in antimicrobial and antiparasitic drug discovery. Patent literature indicates structural analogues function as plasmodial glideosome inhibitors by disrupting the aldolase-TRAP (thrombospondin-related anonymous protein) interaction critical for Plasmodium falciparum motility and host cell invasion. Molecular docking suggests the dichlorobenzyl group occupies a hydrophobic cleft adjacent to the aldolase active site, while the carbohydrazide forms key hydrogen bonds with catalytic residues [3]. Despite these insights, substantial knowledge gaps persist:
Table 3: Critical Knowledge Gaps and Research Priorities
Knowledge Gap | Current Status | Research Priority | Potential Impact |
---|---|---|---|
Biological target validation | Limited computational docking data | Cellular target engagement studies | Confirmation of antimalarial mechanism |
Isomer comparison (2,4- vs 3,4-) | Only 3,4-isomer commercially available | Synthesis & profiling of positional isomers | Optimization of halogen bonding efficacy |
Metabolic stability | No published ADME data | Microsomal half-life assessment | Preliminary viability for in vivo studies |
Salt/cocrystal formation | Not investigated | Screening with pharmaceutically acceptable counterions | Solubility enhancement |
Commercial availability remains restricted to milligram quantities through specialized suppliers (e.g., EOS Med Chem), typically sold as "for research use only" without analytical certification [4]. This scarcity impedes broader biological screening. Furthermore, spectroscopic characterization is incomplete—while IR spectra confirm carbonyl stretches (1680–1700 cm⁻¹ for pyridinone; 1640–1660 cm⁻¹ for hydrazide), comprehensive NMR assignments (particularly for the N–CH₂ bridge protons) and high-resolution mass spectrometry data are unavailable in public repositories [6] [8]. Addressing these deficiencies through rigorous analytical studies and systematic biological evaluation represents the essential next frontier for realizing this compound’s potential in drug discovery pipelines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7